3,4,5-三甲氧基苯胺

描述

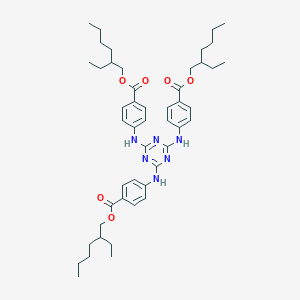

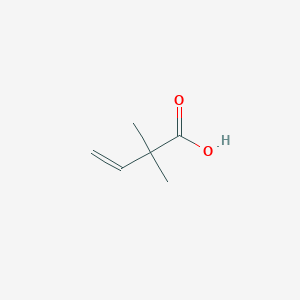

3,4,5-Trimethoxyaniline (3,4,5-TMA) is an organic compound consisting of an aromatic ring with three methoxy groups attached at the 3, 4, and 5 positions. It was first synthesized in the 1970s and has since been used in various applications in the fields of organic synthesis and medicinal chemistry.

科学研究应用

有机合成砌块

3,4,5-三甲氧基苯胺: 在有机合成中是一种用途广泛的砌块。 它由于其三个甲氧基,可被选择性地脱甲基以揭示羟基,以便进行进一步的化学转化,因此被用于构建复杂分子 .

抗氧化剂和抗菌剂合成

最近的研究表明,3,4,5-三甲氧基苯胺的衍生物表现出抗氧化特性,有效地清除自由基。 此外,这些衍生物对某些革兰氏阴性菌表现出选择性抗菌活性,使它们成为开发新型抗菌剂的潜在候选者 .

抗微管蛋白剂

3,4,5-三甲氧基苯胺衍生的化合物已被评估为抗微管蛋白剂。这些试剂通过抑制微管聚合来破坏细胞分裂过程,这是一种很有希望的癌症治疗方法。 这些衍生物显示出对微管聚合的强烈抑制,并具有抑制癌细胞生长的潜力 .

分子光谱学

该化合物在分子光谱学中也很有价值。其独特的化学结构使其适合研究分子内和分子与光之间的相互作用。 这可能导致理解分子行为和设计更好的光谱技术的进步 .

作用机制

安全和危害

生化分析

Biochemical Properties

While the complete mechanism of action for 3,4,5-Trimethoxyaniline remains elusive, it is speculated to function as an agonist at specific G protein-coupled receptors . These receptors play a pivotal role in regulating diverse physiological processes like cell proliferation and differentiation . Additionally, 3,4,5-Trimethoxyaniline is believed to exert an influence on the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which participate in the metabolism of fatty acids and other compounds .

Cellular Effects

It is known that this compound can interact with various types of cells and cellular processes . It is speculated to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has been used in various experimental studies .

Metabolic Pathways

It is known to interact with certain enzymes and cofactors .

属性

IUPAC Name |

3,4,5-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRNCLPPFDWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066979 | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-88-0 | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24313-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trimethoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM47ZMQ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4,5-trimethoxyaniline?

A1: 3,4,5-Trimethoxyaniline has the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol. []

Q2: What are the common spectroscopic characterization techniques used for 3,4,5-trimethoxyaniline?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), gas chromatography-mass spectrometry (GC-MS), 1H-NMR, and 13C-NMR to characterize 3,4,5-trimethoxyaniline and its intermediates. [, , , ]

Q3: Can you describe different synthetic routes for 3,4,5-trimethoxyaniline?

A3: 3,4,5-Trimethoxyaniline can be synthesized through several pathways:

- From 3,4,5-trimethoxybenzoic acid: This route involves chlorination of the acid, amidation of the resulting 3,4,5-trimethoxybenzoyl chloride, and a Hofmann rearrangement of 3,4,5-trimethoxybenzamide. []

- From gallic acid: This method utilizes methylation, nitration, and reduction reactions starting with gallic acid. [, ]

- From 3,4,5-trimethoxynitrobenzene: This approach involves the reduction of 3,4,5-trimethoxynitrobenzene. Researchers have optimized this route to improve yield and reduce reaction time. []

Q4: What is known about the reactivity of 3,4,5-trimethoxyaniline with tropenylium ion?

A4: Studies show that reacting 3,4,5-trimethoxyaniline with tropenylium ion can lead to both C-tropenylation and Schiff base formation. Interestingly, detropenylation can also occur in the presence of acid. []

Q5: How can 3,4,5-trimethoxyaniline be used in the synthesis of other compounds?

A5: 3,4,5-Trimethoxyaniline serves as a valuable building block for synthesizing various compounds:

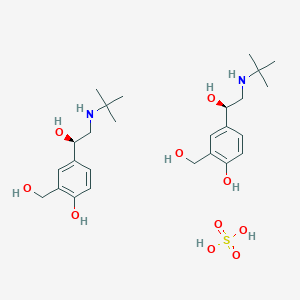

- 3,4,5-Trimethoxybenzenesulfonamides: Synthesized from 3,4,5-trimethoxyaniline via the Meerwein reaction, these compounds have potential biological applications. []

- Naphthylidene substituted anilines: These compounds, including those derived from 3,4,5-trimethoxyaniline, have been studied for their keto-enol tautomerism. []

- Aryl diazonium salts: Electrodeposition of these salts, derived from 3,4,5-trimethoxyaniline, onto copper surfaces demonstrates potential for corrosion inhibition. []

- 2-Acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones: These compounds, synthesized from the reaction of 3,4,5-trimethoxyaniline with 2-acyl-1,4-naphthoquinones, show potential cytotoxic activity against cancer cells. [, ]

- Oligo/polyamines and polyphenols: 3,4,5-Trimethoxyaniline is a precursor in the synthesis of these polymers, which have potential applications in materials science due to their thermal stability and conductivity. []

- Spiro compounds: Unique spiro compounds like spiro[2H-indole-2,1′-1H-isoindole]-3,3′-diones can be synthesized using 3,4,5-trimethoxyaniline as a starting material. []

Q6: Has 3,4,5-trimethoxyaniline been explored for its potential as a dihydrofolate reductase (DHFR) inhibitor?

A6: Yes, research has explored the synthesis and DHFR inhibitory activities of compounds containing a 3,4,5-trimethoxyphenyl group, specifically targeting DHFR from Pneumocystis carinii (pc) and Toxoplasma gondii (tg), which are opportunistic pathogens in AIDS patients. []

Q7: How does the structure of 3,4,5-trimethoxyaniline relate to its activity as a DHFR inhibitor?

A7: Studies on trimetrexate analogues, which share structural similarities with 3,4,5-trimethoxyaniline, have shown that modifications to the phenyl ring, such as the introduction of bulky 2′-bromo substituents, can significantly influence DHFR inhibitory activity and species selectivity. []

Q8: Has computational chemistry been employed in the study of 3,4,5-trimethoxyaniline?

A8: Yes, researchers have used computational methods like Hartree-Fock (HF) and density functional theory (DFT) to investigate the structural properties, vibrational frequencies, and spectral characteristics of 3,4,5-trimethoxyaniline. These studies provide insights into the molecule's electronic structure and vibrational modes. [] Additionally, DFT calculations have been used to assess the stability of products formed in reactions involving 3,4,5-trimethoxyaniline, helping to understand reaction mechanisms and product selectivity. []

Q9: Are there any known pharmacological activities of 3,4,5-trimethoxyaniline?

A9: 3,4,5-Trimethoxyaniline and its derivatives exhibit β-blocking action, as demonstrated in studies comparing their pA2 values to those of propranolol. The introduction of specific functional groups on the nitrogen atom or the side chain of 3,4,5-trimethoxyaniline can modulate its affinity for adrenergic receptors and, therefore, its β-blocking activity. []

Q10: What is known about the stability of 3,4,5-trimethoxyaniline?

A10: While specific information about the stability of 3,4,5-trimethoxyaniline under various conditions is limited in the provided research, we know that its polymeric derivative, poly-3,4,5-trimethoxyaniline (PTMA), exhibits good thermal stability, with a weight loss of 54.18% at 1000 °C according to thermogravimetric analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

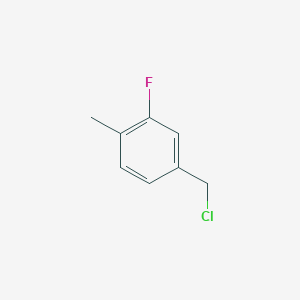

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

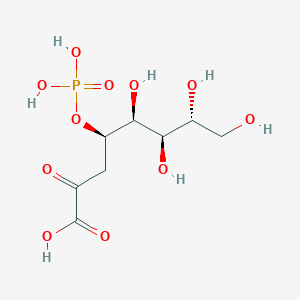

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

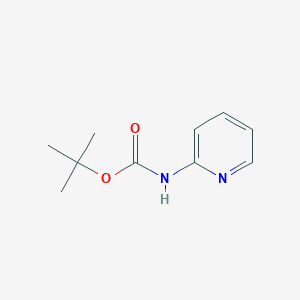

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)